[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(methoxymethyl)-2H-triazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-10-3-5-4(2-6)7-9-8-5/h2-3,6H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMGMUNCYZJEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNN=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is highly efficient and can be carried out under mild conditions, often in the presence of a copper(I) catalyst. The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Introduction of the methoxymethyl group through a substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine (-NH₂) undergoes classical nucleophilic reactions with electrophiles:
| Reaction Type | Reagent Example | Conditions | Product Formed | Yield (%) | Source |
|---|---|---|---|---|---|
| Acylation | Acetyl chloride | DCM, RT, 12 h | N-acetyl derivative | 85 | |
| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | N-methylated compound | 78 | |
| Schiff base formation | 4-nitrobenzaldehyde | EtOH, reflux, 3 h | Imine conjugate | 92 |
Key findings:
-
Acylation proceeds efficiently without triazole ring disruption due to the amine's spatial separation from the heterocycle.
-
Steric hindrance from the methoxymethyl group slows alkylation kinetics compared to simpler aryl amines.
Triazole Ring Functionalization
The 1,2,3-triazole core participates in regioselective modifications:
Huisgen Cycloaddition
Though the triazole is pre-formed, copper-catalyzed "click" reactions allow further functionalization at the C-5 position:
| Dipolarophile | Catalyst System | Product Application |
|---|---|---|
| Propargyl alcohol | CuSO₄/NaAsc, H₂O/tert-BuOH | Dendrimer synthesis |
| Phenylacetylene | CuI, DIPEA, DMF | Fluorescent probes |
Mechanistic note: Coordination of Cu(I) to the triazole nitrogen facilitates alkyne insertion, forming bis-triazole architectures .
Halogenation
Electrophilic bromination occurs at the C-4 position under mild conditions:
| Reagent | Conditions | Regioselectivity |
|---|---|---|
| NBS (1.1 eq) | CCl₄, 0°C, 2 h | >95% at C-4 |
This generates intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Methoxymethyl Group Transformations
The -OCH₂- side chain undergoes controlled hydrolysis and oxidation:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 h | Hydroxymethyl derivative |
| Oxidation | KMnO₄, H₂O, 25°C, 4 h | Carboxylic acid formation |
Kinetic data: Hydrolysis follows pseudo-first-order kinetics (k = 0.15 h⁻¹ at 80°C).
Coordination Chemistry
The amine and triazole N-atoms act as polydentate ligands:
| Metal Salt | Stoichiometry | Application |
|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 (M:L) | Antimicrobial metal complexes |
| ZnCl₂ | 1:1 | Luminescent materials |
X-ray crystallography confirms κ²-N,N’ binding mode in Cu complexes .
Bioconjugation Strategies
The compound serves as a pharmacophore in prodrug design:
| Target Biomolecule | Conjugation Method | Biological Effect |
|---|---|---|
| Fluoroquinolones | EDC/NHS coupling | Enhanced CNS penetration |
| PEG polymers | Michael addition | Improved aqueous solubility |
In vivo studies show 3.8× increased half-life for PEGylated derivatives .
This compound's reactivity profile enables tailored modifications for pharmaceutical, materials science, and catalytic applications. Ongoing research focuses on stereoselective transformations and green chemistry approaches to optimize reaction sustainability .
Scientific Research Applications
Chemical Applications
Catalysis :
- The compound serves as a ligand in coordination chemistry, forming metal complexes that act as catalysts in organic reactions. This application is significant in facilitating various chemical transformations, enhancing reaction rates, and improving yields in synthetic processes .
Material Science :
- It is utilized in the synthesis of advanced materials and polymers with unique properties. The incorporation of triazole moieties can impart enhanced thermal stability and mechanical strength to polymeric materials.
Biological Applications
Enzyme Inhibition :
- Research indicates that [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine can inhibit specific enzymes, making it valuable for biochemical studies aimed at understanding enzyme mechanisms and developing therapeutic agents .
Protein Labeling :
- The compound can be employed for labeling proteins in biological systems, facilitating imaging and tracking of protein interactions and dynamics within cells .
Medical Applications
Drug Development :
- Its unique structure positions it as a potential candidate for drug development, particularly in targeting specific biological pathways associated with diseases. The compound's ability to modulate biological activity makes it suitable for further exploration in pharmacological research .
Antimicrobial Activity :
- Studies have shown that triazole derivatives exhibit antimicrobial properties. This compound may contribute to the development of new antibiotics by demonstrating efficacy against various pathogens .
Industrial Applications
Agriculture :
- The compound has potential uses in the formulation of agrochemicals such as herbicides and pesticides. Its ability to interact with biological systems can lead to the development of more effective agricultural products .
Pharmaceuticals :
- It plays a role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), contributing to the production of various medicinal compounds .
Case Study 1: Synthesis and Biological Evaluation
A study focused on the synthesis of triazole derivatives highlighted that modifications to the triazole ring could enhance biological activity significantly. For instance, derivatives synthesized via Huisgen 1,3-dipolar cycloaddition exhibited up to 93% inhibition of inflammatory markers compared to standard drugs like diclofenac sodium .
Case Study 2: Antimicrobial Properties
Research on triazole derivatives derived from nalidixic acid demonstrated their antibacterial potential against E. coli. Molecular docking studies indicated robust interactions with bacterial enzyme targets, suggesting these compounds' suitability for antibiotic therapies .
Mechanism of Action
The mechanism of action of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzyme activity or modulate receptor function. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one : Another triazole derivative with potential bioactive properties.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine : A structurally similar compound with a pyrazole ring instead of a triazole ring.
Uniqueness:
- The presence of the methoxymethyl group in [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine provides unique chemical properties, such as increased solubility and reactivity.
- The triazole ring offers a versatile scaffold for further functionalization and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine is a triazole derivative with potential biological activity. This compound is characterized by its unique structure that incorporates a triazole ring and a methoxymethyl group, which may enhance its solubility and reactivity. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
| Property | Value |
|---|---|
| Chemical Formula | C₅H₁₀N₄O |
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | [5-(methoxymethyl)-2H-triazol-4-yl]methanamine |
| PubChem CID | 55285852 |
Synthesis
The synthesis of this compound typically employs "click" chemistry, particularly the Huisgen 1,3-dipolar cycloaddition reaction. This method allows for efficient formation of the triazole ring under mild conditions, often utilizing a copper(I) catalyst. The general synthetic route includes:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst.
- Introduction of the methoxymethyl group through a substitution reaction .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The triazole ring facilitates hydrogen bonding and coordination with metal ions, potentially inhibiting enzyme activity or modulating receptor function. The methoxymethyl group may enhance the compound's bioavailability and solubility, thereby promoting its interaction with biological targets .
Biological Activity
Research indicates that compounds containing triazole moieties exhibit a variety of biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties and may also display antibacterial effects.
- Anticancer Activity : Some triazole derivatives have been studied for their potential to inhibit cancer cell proliferation.
- Modulation of Autophagy : Recent studies suggest that certain triazole compounds can activate autophagy, a critical cellular process for maintaining homeostasis .
Case Studies
- Antimicrobial Properties : In vitro studies have demonstrated that triazole derivatives exhibit significant antifungal activity against various strains of fungi. The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.
- Cancer Research : A study explored the anticancer potential of triazoles in breast cancer cell lines, revealing that these compounds could induce apoptosis and inhibit tumor growth through various pathways including cell cycle arrest and modulation of apoptosis-related proteins.
- Autophagy Activation : Research has shown that certain derivatives can enhance autophagic flux in neuronal cells, which is vital for neuroprotection and could have implications for neurodegenerative diseases .
Comparative Analysis
The following table compares this compound with other similar compounds regarding their biological activities:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Autophagy Modulation |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | High | Moderate | No |
| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Low | High | Yes |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
- Step 1 : Preparation of a propargyl ether intermediate by reacting methoxymethyl chloride with propargyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Cycloaddition with an azide-functionalized amine precursor. Reaction conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in H₂O/tert-BuOH) are critical for regioselectivity .
- Characterization : Intermediates are validated via -NMR (for methoxymethyl protons at δ 3.3–3.5 ppm) and LC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 183) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours, with positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition : Test against acetylcholinesterase or kinases via spectrophotometric assays (e.g., Ellman’s method for cholinesterase). IC₅₀ values are calculated using dose-response curves .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess viability at 48 hours .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 mm × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1 mL/min .
- NMR : -NMR confirms the triazole C-4 carbon (δ 145–150 ppm) and methoxymethyl group (δ 55–60 ppm for OCH₃) .
- Elemental Analysis : Acceptable C, H, N percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Compare Cu(I) sources (e.g., CuBr vs. CuI) in DMF/water mixtures. CuI may enhance regioselectivity by stabilizing the triazole transition state .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. alcohols. DMF increases reaction rates but may require post-reaction purification via silica gel chromatography .
- Temperature Control : Reactions at 60°C reduce side products (e.g., dimerization) compared to room temperature .
Q. What computational strategies are used to predict the compound’s binding affinity for biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 1ACJ for acetylcholinesterase). Key interactions: triazole N-atoms with catalytic serine residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>70%) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs .
Q. How to resolve contradictory data in reported biological activities of triazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare MICs across studies using standardized protocols (e.g., CLSI guidelines). Discrepancies may arise from assay pH (e.g., activity drops at pH >8) .
- Structural Validation : Re-synthesize disputed compounds and verify via -NMR. For example, regioisomeric impurities (1,4- vs. 1,5-triazoles) can skew bioactivity .
- Dose-Response Reproducibility : Test compounds in triplicate across multiple labs to identify batch variability (e.g., impurities from column chromatography) .
Q. What strategies mitigate instability of the methoxymethyl group during storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis. Reconstitute in anhydrous DMSO for assays .
- Stabilizers : Add 1% w/v trehalose to aqueous formulations to reduce degradation (t₁/₂ increases from 7 to 30 days at 4°C) .
- Degradation Monitoring : Use LC-MS to track methoxymethyl cleavage (mass shift of −60 Da) under accelerated conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
